molecular formula C8H10BNO5S B1486663 4-(N-Acetylsulfamoyl)phenylboronic acid CAS No. 913835-52-6

4-(N-Acetylsulfamoyl)phenylboronic acid

Cat. No. B1486663
CAS RN: 913835-52-6
M. Wt: 243.05 g/mol
InChI Key: CEUUKZMDDOCDTD-UHFFFAOYSA-N
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Description

4-(N-Acetylsulfamoyl)phenylboronic acid is a chemical compound with the empirical formula C8H10BNO5S . It belongs to the class of boronic acids , which are widely used in organic synthesis. This compound features a phenyl substituent attached to boron, along with two hydroxyl groups. As a white powder, it has various applications in chemical research and pharmaceutical development .


Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific analytical data for this compound, researchers typically prepare it through boronate coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , where an arylboronic acid reacts with an aryl halide (such as an aryl chloride or aryl bromide) in the presence of a palladium catalyst. The acetylsulfamoyl group is introduced during the synthesis to yield the desired product .

Scientific Research Applications

Supramolecular Assemblies

Boronic acids, including phenylboronic acid derivatives, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies leverage the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, leading to diverse structural formations. Such interactions are integral for creating centrosymmetric cyclic C–H⋯O hydrogen bonding dimers, as demonstrated in studies of phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).

Bio-Applications of Polymeric Nanomaterials

Phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their potential in diagnostic and therapeutic applications. These materials exploit the unique chemistry of phenylboronic acid to form reversible complexes with polyols, including sugars, which can be utilized in drug delivery systems and biosensors. Recent advances highlight the fabrication of these nanomaterials and their interactions, particularly with glucose and sialic acid, showcasing their application versatility (Lan & Guo, 2019).

Pharmaceutical and Chemical Engineering

The reversible complexation capability of phenylboronic acid and its derivatives with polyol compounds, such as saccharides and glycoproteins, underlines their wide use in pharmaceutical and chemical engineering. Applications include self-regulated insulin delivery, tissue engineering, and sensor systems, pointing to significant advances in the utilization of these compounds for medical and analytical purposes (Liang-yin, 2006).

Glucose-Responsive Drug Delivery

Phenylboronic acid-based materials have been central to the development of glucose-responsive drug delivery systems, particularly for insulin delivery. These materials, including nanogels and micelles, respond to glucose levels, providing a targeted and controlled release of insulin, a critical advance for diabetes management (Ma & Shi, 2014).

Diagnostic and Therapeutic Nanomaterials

Novel applications of phenylboronic acid-modified nanoparticles include their use as antiviral therapeutics and in photodynamic therapy. These nanoparticles, through modification with phenylboronic acid, show potential in inhibiting viral entry and in targeted cancer therapy, demonstrating the versatility and potential of phenylboronic acid derivatives in biomedical applications (Khanal et al., 2013).

properties

IUPAC Name

[4-(acetylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUKZMDDOCDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657453
Record name [4-(Acetylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-52-6
Record name [4-(Acetylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Acetylsulphamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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